Muscarine

Catalog No.
S536462
CAS No.
300-54-9
M.F
C9H20NO2+
M. Wt
174.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Muscarine

CAS Number

300-54-9

Product Name

Muscarine

IUPAC Name

(4-hydroxy-5-methyloxolan-2-yl)methyl-trimethylazanium

Molecular Formula

C9H20NO2+

Molecular Weight

174.26 g/mol

InChI

InChI=1S/C9H20NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-9,11H,5-6H2,1-4H3/q+1

InChI Key

UQOFGTXDASPNLL-UHFFFAOYSA-N

SMILES

CC1C(CC(O1)C[N+](C)(C)C)O

solubility

Soluble in DMSO

Synonyms

Muscarine; Muskarin; EINECS 206-094-1; (+)-Muscarine;

Canonical SMILES

CC1C(CC(O1)C[N+](C)(C)C)O

Isomeric SMILES

C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O

The exact mass of the compound Muscarine is 174.1489 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds. It belongs to the ontological category of monosaccharide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Muscarine is a toxic alkaloid first isolated from certain mushrooms, particularly from the genera Inocybe and Clitocybe. It is classified as a quaternary ammonium compound, with the chemical formula C9_9H20_20N2_2O2_2, and exists in four stereoisomeric forms: (+)-muscarine, (+)-epimuscarine, (-)-allo-muscarine, and (+)-epiallo-muscarine . Muscarine is notable for its ability to mimic the neurotransmitter acetylcholine, activating muscarinic receptors in the parasympathetic nervous system. This activation leads to various physiological effects, including increased salivation, bronchoconstriction, and bradycardia (slowed heart rate), which can be detrimental in cases of poisoning .

Due to its structure. It primarily acts as a muscarinic agonist, binding to muscarinic acetylcholine receptors and mimicking acetylcholine's effects. The binding process triggers downstream signaling pathways via G-proteins, leading to the activation of phospholipase C and subsequent intracellular calcium release . Notably, muscarine does not get metabolized by acetylcholinesterase, which contributes to its toxicity as it leads to prolonged receptor stimulation without breakdown .

Key Reactions:

  • Binding to Muscarinic Receptors: Mimics acetylcholine.
  • Activation of Phospholipase C: Increases intracellular calcium levels.
  • Resistance to Metabolism: Not broken down by acetylcholinesterase.

Muscarine's biological activity is primarily linked to its interaction with muscarinic receptors (M1-M5), which are G-protein coupled receptors involved in various physiological processes. The activation of these receptors can lead to:

  • Increased secretion of exocrine glands (e.g., saliva).
  • Contraction of smooth muscle (e.g., bronchoconstriction).
  • Bradycardia: Decreased heart rate due to M2 receptor activation in the heart.

Toxicological studies indicate that muscarine can cause severe symptoms such as convulsions, respiratory failure, and potentially death if ingested in sufficient quantities .

The synthesis of muscarine has been explored through various methods. One efficient synthetic route involves using S-(−)-ethyl lactate as a starting material. The process includes several steps:

  • Conversion of ethyl lactate into a dichlorobenzyl ether.
  • Reduction using diisobutylaluminium hydride.
  • Formation of an aldehyde followed by treatment with allyl bromide and zinc powder.
  • Cyclization and final treatment with trimethylamine to yield (+)-muscarine .

This method highlights the complexity involved in synthesizing muscarine while ensuring stereochemical integrity.

  • Research on Cholinergic Systems: Understanding the role of muscarinic receptors in physiology and pathology.
  • Toxicology Studies: Investigating mushroom poisoning mechanisms and developing antidotes.

Despite its toxicity, muscarine's unique properties make it a valuable tool for studying cholinergic signaling pathways .

Muscarine interacts predominantly with muscarinic acetylcholine receptors across various tissues. Studies have shown that:

  • Different receptor subtypes (M1-M5) mediate distinct physiological responses.
  • Muscarinic receptor agonists like muscarine can lead to hyperstimulation of cholinergic pathways, resulting in adverse effects such as excessive salivation or respiratory distress .
  • Research has focused on understanding these interactions further, particularly how they can be modulated for therapeutic purposes.

Muscarine shares structural similarities with several other compounds that also interact with cholinergic systems. Below is a comparison highlighting its uniqueness:

CompoundStructure TypePrimary ActionUnique Features
AcetylcholineEndogenous neurotransmitterActivates both nicotinic and muscarinic receptorsNatural neurotransmitter; rapidly metabolized
AtropineMuscarinic antagonistBlocks muscarinic receptorsUsed clinically to treat bradycardia
PilocarpineMuscarinic agonistStimulates salivary secretionUsed therapeutically for dry mouth
ArecolineAlkaloid from betel nutSimilar action on muscarinic receptorsLess toxic than muscarine

Muscarine's distinct quaternary ammonium structure makes it less permeable across biological membranes compared to tertiary amines like acetylcholine and pilocarpine, limiting its central nervous system effects but enhancing its peripheral actions .

Muscarine demonstrates a complex and phylogenetically structured distribution across major basidiomycete lineages, with the highest concentrations and most widespread occurrence found within the Inocybaceae family [1] [2]. The alkaloid is present across multiple distantly related groups of mushroom-forming fungi, indicating both ancient origins and multiple independent evolutionary events [1] [3].

Table 1: Distribution of Muscarine Across Major Basidiomycete Lineages

Taxonomic GroupMuscarine StatusConcentration RangeRepresentative Species
Inocybaceae - Inocybe cladePositive (numerous species)Variable, clinically significantI. erubescens, I. rimosa
Inocybaceae - Pseudosperma cladePositive (majority of species)Clinically significantI. rimosa, I. spuria
Inocybaceae - Nothocybe lineagePositive (ancestral trait)Not specifiedAmbiguous Indian species
Inocybaceae - Mallocybe cladeMixed (derived group positive)VariableI. agardhii, I. dulcamara
Inocybaceae - Inosperma cladeMostly negative (3 positive)Low to absentI. erubescens, I. maculata
Inocybaceae - AuritellaNegativeAbsentA. brunnescens, A. serpentinocystis
Inocybaceae - TubariomycesNegativeAbsentT. inexpectatus
Clitocybe sensu latoPositive (high concentrations)Up to 1.6% dry weightC. dealbata, C. rivulosa
Mycena speciesPositive (dangerous levels)Dangerous levelsM. pura
Entoloma speciesPositive (dangerous levels)Dangerous levelsE. rhodopolium
Amanita muscariaTrace amounts only0.0003% fresh weightA. muscaria

Primary Distribution Patterns

Within the Inocybaceae, muscarine exhibits the most significant taxonomic concentration, with the compound serving as a shared derived trait for an inclusive clade containing three of the seven major lineages [1] [2]. The Inocybe clade (subgenus Inocybe) contains numerous muscarine-positive species, though notable exceptions exist including Inocybe appendiculata, Inocybe fraudans, Inocybe grammata, Inocybe granulosipes, Inocybe incarnata, Inocybe luteifolia, Inocybe nigrescens, Inocybe subexilis, Inocybe tahquamenonensis, Inocybe viscata, and Inocybe xanthomelas [1].

The Pseudosperma clade (section Rimosae sensu stricto) demonstrates high muscarine prevalence, with four of five assayed species testing positive, including Inocybe rimosa, Inocybe niveivelata, Inocybe sororia, and Inocybe spuria [1]. Only Inocybe perlata lacks muscarine within this well-studied group [1].

Secondary Muscarine-Producing Lineages

Beyond Inocybaceae, Clitocybe sensu lato represents another significant muscarine-producing lineage, with species such as Clitocybe dealbata and Clitocybe rivulosa containing concentrations up to 1.6% dry weight [4] [5]. Recent research has revealed that Clitocybe rivulosa stores muscarine primarily as 4'-phosphomuscarine, a less toxic precursor compound that releases active muscarine upon cellular damage [6] [7].

Mycena species also produce dangerous levels of muscarine [4] [8], with Mycena pura containing sufficient concentrations to cause severe poisoning [8]. Similarly, Entoloma species such as Entoloma rhodopolium contain muscarine in clinically significant amounts, causing severe vomiting, diarrhea, and abdominal cramps upon ingestion [9].

Trace Occurrence and Geographic Variations

Amanita muscaria, despite giving muscarine its name, contains only trace amounts averaging 0.0003% fresh weight [4] [10]. The pharmacologically more relevant compounds in this species are ibotenic acid and muscimol [10]. Harmless trace amounts have been detected in Boletus, Hygrocybe, Lactarius, and Russula species [4] [11].

Geographic sampling has revealed global distribution patterns, with muscarine-positive species confirmed from tropical regions including Guyana (Inocybe marginata), Thailand (Inocybe pileosulcata), and the Caribbean (Inocybe xerophytica) [1]. Temperate Australian and New Zealand species show mixed patterns, with Inocybe scissa containing the highest recorded muscarine concentrations among newly assayed specimens [1].

Evolutionary Patterns in Toxin Production Within Inocybaceae

The evolution of muscarine within Inocybaceae presents a complex pattern of multiple independent origins, ancestral conservation, and subsequent losses [1] [2]. Comprehensive phylogenetic analyses utilizing approximately 500 species have revealed that muscarine production is not ancestral for the entire family but represents a derived trait with ancient origins [1].

Table 2: Evolutionary Timeline of Muscarine Production in Inocybaceae

Evolutionary EventTime Period (Million Years Ago)Affected LineagesGeological Period
First muscarine evolution~60Ancestral to three major cladesPaleocene
Ancestral clade divergence~60Inocybe, Pseudosperma, NothocybePaleocene
Recent muscarine losses10-20Multiple independent eventsMiocene
First psilocybin transition10-20I. corydalina groupMiocene
Second psilocybin transition10-20I. aeruginascensMiocene
Muscarine-free lineages establishedVarious periodsAuritella, Tubariomyces, othersVarious

Ancient Origins and Ancestral States

Muscarine initially evolved approximately 60 million years ago during the Paleocene epoch [1] [2]. This ancient origin coincides with the divergence of a large, inclusive clade containing three major lineages: the Inocybe clade, Pseudosperma clade, and Nothocybe lineage [1]. The common ancestor of these three lineages possessed muscarine biosynthetic capabilities, establishing it as a shared derived trait rather than an ancestral feature of the entire family [1].

Ancestral state reconstruction analyses document between 10 to 13 independent losses of muscarine across the family [1]. These losses occurred at various time points, with some representing ancient divergences and others occurring more recently during the Miocene epoch [1].

Phylogenetic Conservation and Multiple Origins

Statistical analyses demonstrate that muscarine distribution is phylogenetically conserved, meaning its taxonomic distribution is significantly more structured than would be expected by random chance [1] [2]. However, the compound has also evolved independently on multiple occasions, with statistical analyses firmly rejecting a single origin of muscarine-producing taxa [1].

The randomization test indicates that muscarine is significantly dependent on phylogeny (P<<0.001), confirming its phylogenetically conserved nature [1]. This conservation is particularly evident within the large inclusive clade where muscarine represents a highly conserved trait despite subsequent losses in some lineages [1].

Recent Evolutionary Transitions

Recent evolutionary events during the Miocene epoch (10-20 million years ago) include multiple independent losses of muscarine and the emergence of psilocybin-producing lineages [1] [2]. Importantly, muscarine and psilocybin are mutually exclusive compounds within Inocybaceae, never co-occurring in the same species [1].

The transition to psilocybin production appears to require prior loss of muscarine, with two independent psilocybin-producing lineages identified: one containing Inocybe tricolor, Inocybe haemacta, and the Inocybe corydalina group, and another containing Inocybe aeruginascens [1]. All known psilocybin-producing species are endemic to Europe [1].

Deeply Branching Lineages

Deeply branching lineages within Inocybaceae, including species of Auritella and Tubariomyces, consistently lack muscarine [1]. Australian species of Auritella brunnescens and Auritella serpentinocystis tested negative for muscarine, as did the Mediterranean species Tubariomyces inexpectatus [1]. This pattern supports the hypothesis that muscarine is not ancestral for the entire family but evolved after the divergence of these early lineages [1].

Geographic and Ecological Influences

Biogeographic patterns influence muscarine distribution, with previous studies showing strong geographic bias toward European and North American taxa [1]. Recent sampling from tropical and southern hemisphere regions has revealed that muscarine production extends globally, with positive species confirmed from diverse ecological niches including tropical rainforests, temperate deciduous forests, and Mediterranean scrublands [1] [12].

The ecological significance of these evolutionary patterns remains partially understood, but the ancient origin and subsequent conservation of muscarine within major Inocybaceae lineages suggests strong selective pressure for maintaining toxin production capabilities in certain ecological contexts [1].

Ecological Implications of Muscarine Biosynthesis

The biosynthesis of muscarine in basidiomycete fungi serves multiple ecological functions that extend beyond simple chemical defense, representing a sophisticated adaptation to complex environmental pressures and interspecific interactions [13] [14]. Recent research has illuminated the adaptive significance of muscarine production within fungal communities and broader ecosystem contexts [15] [16].

Table 3: Biosynthetic and Storage Forms of Muscarine

CompoundChemical FormulaBiological ActivityNatural OccurrenceFunction
L-(+)-MuscarineC9H20NO2+High muscarinic receptor affinityActive form in most speciesNeurotoxin/defense compound
4'-PhosphomuscarineC9H21NO5P (estimated)Weak receptor affinityStorage form in C. rivulosa, P. spectrale, I. nitidiusculaInactive storage precursor
MuscaridineC9H20NO2+No muscarinic receptor activationCo-occurring with muscarineUnknown (no receptor activity)
Allo-muscarineC9H20NO2+Lower potency than natural formSynthetic/minor natural isomerReduced biological activity
Epi-muscarineC9H20NO2+Lower potency than natural formSynthetic/minor natural isomerReduced biological activity
Epiallo-muscarineC9H20NO2+Lower potency than natural formSynthetic/minor natural isomerReduced biological activity

Chemical Defense and Predator Deterrence

Muscarine functions primarily as a chemical weapon against potential predators, particularly invertebrates that possess muscarinic acetylcholine receptors [1] [15]. Nematodes and insects are susceptible to muscarine intoxication, making the compound an effective anti-fungivory agent [1]. The selective pressure from invertebrate predation likely contributed to the evolutionary maintenance of muscarine biosynthetic pathways across multiple fungal lineages [13].

The recent discovery of 4'-phosphomuscarine as a storage form represents a sophisticated adaptation allowing fungi to maintain hidden toxicity [6] [7] [16]. This phosphorylated precursor remains biologically inactive until cellular damage triggers enzymatic release of active muscarine [6]. This mechanism provides enhanced protection because potential predators cannot detect the toxin until after consuming the fungus, when digestive processes activate the defensive compound [16] [17].

Interspecific Competition and Allelopathy

Muscarine production may serve allelopathic functions in competitive interactions with other microorganisms [14] [18]. Laboratory studies of basidiomycete cultures demonstrate that toxin biosynthesis can be enhanced up to 400-fold when fungi grow in the presence of antagonistic species [18]. This dramatic upregulation occurs before direct cellular contact, suggesting that diffusible signals trigger enhanced secondary metabolite production [18].

The increasing toxin concentrations in dual cultures ultimately create mycelium-free inhibition zones between competing fungi, or result in the death of less tolerant competitors [18]. This enhanced toxin synthesis involves de novo enzyme synthesis within secondary metabolic pathways, indicating active genetic regulation of defensive responses [18].

Ecosystem-Level Functions

Muscarine-producing basidiomycetes play crucial roles in carbon cycling and decomposition processes [19] [20]. Their chemical defenses allow them to persist longer in competitive environments, potentially influencing decomposition rates and nutrient cycling efficiency [13]. The ability to deter predation while maintaining decomposer functions provides ecological stability in forest ecosystems [21].

The global distribution of muscarine-producing species across diverse biomes suggests broad ecological utility [1]. Species from tropical rainforests (Inocybe marginata, Inocybe pileosulcata), temperate forests (numerous Inocybe species), and Mediterranean environments (Tubariomyces species, though muscarine-negative) demonstrate the adaptive flexibility of secondary metabolite strategies [1] [12].

Secondary Metabolite Integration

Muscarine biosynthesis is part of broader secondary metabolite networks that include various bioactive compounds [22] [14]. Basidiomycota secondary metabolomes differ from those of other fungal groups, with sesquiterpene synthases being the most abundant scaffold-generating enzymes [13]. The integration of muscarine production with other defensive compounds creates synergistic protective effects that enhance overall fungal fitness [14].

The mutual exclusivity of muscarine and psilocybin within Inocybaceae suggests metabolic trade-offs in secondary metabolite allocation [1]. The loss of muscarine appears to be a prerequisite for psilocybin evolution, indicating that biochemical constraints influence the evolution of chemical defense strategies [1].

Environmental Stress Responses

Muscarine production can be induced by environmental stresses, including physical damage, osmotic stress, and the presence of competing organisms [16] [17]. This inducible defense system allows fungi to allocate metabolic resources efficiently, producing expensive secondary metabolites only when threatened [14] [15].

The enzyme systems responsible for muscarine biosynthesis represent specialized adaptations that require significant energetic investment [6]. The evolutionary persistence of these pathways across approximately 60 million years indicates that the ecological benefits outweigh metabolic costs in appropriate environmental contexts [1] [2].

Conservation Implications

Understanding muscarine biosynthesis and its ecological functions has important implications for biodiversity conservation and ecosystem management [21]. The phylogenetic conservation of muscarine production within major basidiomycete lineages suggests that habitat preservation is crucial for maintaining these specialized metabolic capabilities [1] [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

174.149403881 g/mol

Monoisotopic Mass

174.149403881 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7T101UWZ5W

MeSH Pharmacological Classification

Parasympathomimetics

Other CAS

300-54-9

Wikipedia

Muscarine

Dates

Last modified: 07-15-2023
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9: Keshavarz M, Schwarz H, Hartmann P, Wiegand S, Skill M, Althaus M, Kummer W, Krasteva-Christ G. Caveolin-1: Functional Insights into Its Role in Muscarine- and Serotonin-Induced Smooth Muscle Constriction in Murine Airways. Front Physiol. 2017 May 15;8:295. doi: 10.3389/fphys.2017.00295. eCollection 2017. PubMed PMID: 28555112; PubMed Central PMCID: PMC5430063.
10: Doan UV, Mendez Rojas B, Kirby R. Unintentional ingestion of Cordyceps fungus-infected cicada nymphs causing ibotenic acid poisoning in Southern Vietnam. Clin Toxicol (Phila). 2017 Sep;55(8):893-896. doi: 10.1080/15563650.2017.1319066. Epub 2017 May 2. PubMed PMID: 28463017.
11: Tsentsevitsky AN, Kovyazina IV, Nurullin LF, Nikolsky EE. Muscarinic cholinoreceptors (M1-, M2-, M3- and M4-type) modulate the acetylcholine secretion in the frog neuromuscular junction. Neurosci Lett. 2017 May 10;649:62-69. doi: 10.1016/j.neulet.2017.04.015. Epub 2017 Apr 10. PubMed PMID: 28408330.
12: Vera J, Alcayaga J, Sanhueza M. Competition between Persistent Na(+) and Muscarine-Sensitive K(+) Currents Shapes Perithreshold Resonance and Spike Tuning in CA1 Pyramidal Neurons. Front Cell Neurosci. 2017 Mar 8;11:61. doi: 10.3389/fncel.2017.00061. eCollection 2017. PubMed PMID: 28337126; PubMed Central PMCID: PMC5340745.
13: Meng W, Wang S, Yao L, Zhang N, Li D. Muscarinic Receptors Are Responsible for the Cholinergic Modulation of Projection Neurons in the Song Production Brain Nucleus RA of Zebra Finches. Front Cell Neurosci. 2017 Feb 28;11:51. doi: 10.3389/fncel.2017.00051. eCollection 2017. PubMed PMID: 28293176; PubMed Central PMCID: PMC5329057.
14: Mir TA, Shinohara H. Two-Dimensional Surface Plasmon Resonance Imaging System for Cellular Analysis. Methods Mol Biol. 2017;1571:31-46. doi: 10.1007/978-1-4939-6848-0_3. PubMed PMID: 28281248.
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